

Lerociclib HR+/HER2- advanced breast cancer treatment

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Compound Focus: Lerociclib

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Clinical Efficacy and Safety Data

The following tables summarize the primary efficacy and safety outcomes from the LEONARDA-1 trial, comparing **lerociclib** plus fulvestrant against placebo plus fulvestrant [1] [2] [3].

Table 1: Primary Efficacy Endpoints (Investigator-Assessed) [1] [2]

| Endpoint | Lerociclib + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) | Hazard Ratio (HR) / Difference |
|----------|-------------------------------------|----------------------------------|-----------------------------------|
|----------|-------------------------------------|----------------------------------|-----------------------------------|

| **Median Progression-Free Survival (PFS)** | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656)
P = 0.000016 | | **Objective Response Rate (ORR)** | 23.4% | 8.7% | Difference: +14.7% | | **ORR (Measurable Disease at Baseline)** | 26.9% | 9.9% | Difference: +17.0% | | **Disease Control Rate (DCR)** | 81.8% | 71.0% | Difference: +10.8% | | **Clinical Benefit Rate (CBR)** | 48.2% | 24.6% | Difference: +23.6% |

Table 2: Key Safety and Tolerability Data [1] [4] [3]

| Parameter | Lerociclib + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) |
|--|---|-------------------------------|
| Any-Grade Adverse Events (AEs) | 98.5% | 80.4% |
| Grade ≥3 AEs | 57.7% | 15.2% |
| Serious AEs | 5.8% | 8.0% |
| AEs Leading to Discontinuation | 0.7% (1 patient) | 0% |
| Most Common Grade 3-4 AEs (Lerociclib arm) | Neutropenia (46.7%), Leukopenia (23.4%), Thrombocytopenia (3.7%) | - |
| Key Differentiated Safety Findings | Low incidence of Grade 4 neutropenia (5.1%); No febrile neutropenia; No Grade 3/4 diarrhea; No drug-induced VTE reported. | - |

Experimental Protocols

This section outlines the core clinical trial methodology and the foundational in-vitro assay protocols that support the mechanism of action for **lerociclib**.

Clinical Trial Protocol: LEONARDA-1 Phase III Study

- **1. Study Design:** Randomized, double-blind, placebo-controlled, multicenter Phase III trial [1].
- **2. Patient Population:**
 - **Inclusion:** Adults with HR+/HER2- locally advanced or metastatic breast cancer whose disease relapsed or progressed on prior endocrine therapy. All patients had documented endocrine resistance [1] [5].
 - **Key Baseline Characteristics:** Well-balanced between arms. 63.3% had visceral metastases, 37.8% had liver metastases, and 25.5% had primary endocrine resistance [1] [5].
- **3. Randomization & Dosing:**
 - **Randomization:** 1:1 ratio (**lerociclib** vs. placebo) [1].

- **Lerociclib/Placebo:** 150 mg orally, twice daily with food, on a continuous 28-day cycle [1] [3].
- **Fulvestrant:** 500 mg intramuscularly on Day 1 of each cycle, with an additional loading dose on Day 15 of Cycle 1 [2] [3].
- **4. Endpoint Assessment:**
 - **Primary Endpoint:** Progression-Free Survival (PFS) assessed by investigators per RECIST v1.1 [1] [2].
 - **Key Secondary Endpoints:** PFS by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Duration of Response (DOR), Overall Survival (OS), and safety [1].
 - **Tumor Assessment:** Tumor imaging was performed at baseline and every 8 weeks thereafter [1].

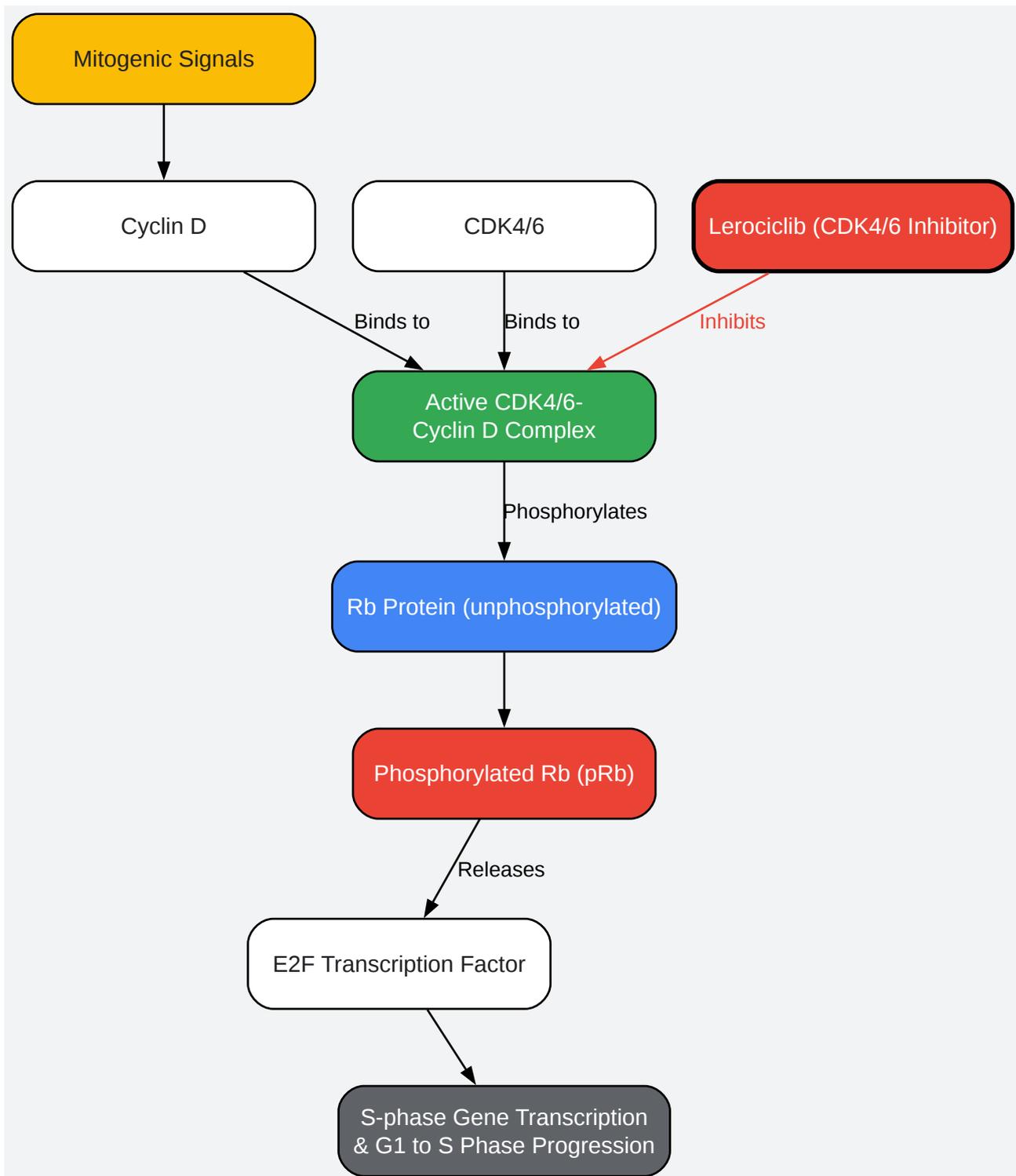
In-Vitro Bioassay Protocol

- **1. Objective:** To determine the inhibitory potency (IC50) of **lerociclib** against CDK4/cyclin D1 and CDK6/cyclin D3 complexes, and to assess its selectivity over CDK9/cyclin T1 [1].
- **2. Materials:**
 - Recombinant CDK4/cyclin D1, CDK6/cyclin D3, and CDK9/cyclin T1 enzymes.
 - A suitable kinase substrate (e.g., Rb protein fragment) and ATP.
 - Detection reagents for measuring kinase activity (e.g., ADP-Glo Kinase Assay).
- **3. Methodology:**
 - Serially dilute **lerociclib** in DMSO.
 - In a reaction plate, combine the enzyme complex, **lerociclib** (or vehicle control), substrate, and ATP to initiate the kinase reaction.
 - Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
 - Stop the reaction and detect the amount of ADP produced using a luminescent assay.
 - Measure luminescence and plot signal against **lerociclib** concentration to calculate the IC50 value [1].

Mechanism of Action and Signaling Pathway

Lerociclib exerts its antitumor effect by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle G1 to S phase transition [1] [6].

The diagram below illustrates this targeted pathway and the mechanism of **lerociclib**.



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Diagram Title: Lerociclib Inhibition of CDK4/6 Pathway

Pathway Description: In HR+ breast cancer cells, mitogenic signals lead to the formation of active CDK4/6-cyclin D complexes. This complex phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases E2F transcription factors, which then drive the expression of genes required for DNA synthesis and cell cycle progression from G1 to S phase [1] [6]. **Lerociclib** binds to and inhibits CDK4/6, preventing Rb phosphorylation. This results in cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells [1].

Conclusion for Research and Development

The data from the LEONARDA-1 trial solidly supports **lerociclib** as a promising therapeutic agent. Its key differentiators in the CDK4/6 inhibitor class are:

- **Proven Efficacy:** Significant improvement in PFS across all patient subgroups, including those with poor prognostic factors [1] [2].
- **Differentiated Safety Profile:** A continuous dosing regimen is supported by low rates of severe (Grade 4) neutropenia and minimal gastrointestinal toxicity, which are common limitations of other approved CDK4/6 inhibitors [1] [4] [7].
- **Mechanistic Precision:** High selectivity for CDK4/6 and unique pharmacokinetics with deep tumor penetration contribute to its potent and sustained antitumor activity [8].

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